T-448 free base

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

T-448 free base: is a specific, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates histone H3 at lysine 4 (H3K4). This compound has shown significant potential in enhancing H3K4 methylation in primary cultured rat neurons .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The preparation of T-448 free base involves a series of organic synthesis steps. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired purity and yield .

Industrial Production Methods: : Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and consistency of the product .

Análisis De Reacciones Químicas

Types of Reactions: : T-448 free base primarily undergoes reactions related to its role as an inhibitor of lysine-specific demethylase 1. These reactions include:

Oxidation: The compound may undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, altering the functional groups within the molecule.

Substitution: Substitution reactions may involve the replacement of specific functional groups with others, depending on the reagents used.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction could yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry: : T-448 free base is used as a tool compound in chemical research to study the inhibition of lysine-specific demethylase 1. It helps in understanding the role of this enzyme in various biochemical pathways .

Biology: : In biological research, this compound is used to investigate the effects of histone demethylation on gene expression and cellular functions. It has been shown to enhance H3K4 methylation in primary cultured rat neurons, leading to increased mRNA expression of neural plasticity-related genes .

Medicine: : this compound has potential therapeutic applications in treating central nervous system disorders associated with epigenetic dysregulation. It has demonstrated the ability to improve learning function without causing hematological side effects in animal models .

Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs targeting lysine-specific demethylase 1. Its unique properties make it a valuable compound for drug discovery and development .

Mecanismo De Acción

T-448 free base exerts its effects by irreversibly inhibiting lysine-specific demethylase 1. This inhibition leads to an increase in H3K4 methylation, which in turn affects gene expression and cellular functions. The molecular targets of this compound include the active site of lysine-specific demethylase 1, where it forms a covalent bond, rendering the enzyme inactive .

Comparación Con Compuestos Similares

Similar Compounds: : Some similar compounds include GSK-LSD1 dihydrochloride, AS8351, and Zavondemstat. These compounds also inhibit lysine-specific demethylase 1 but may differ in their potency, selectivity, and safety profiles .

Uniqueness: : T-448 free base is unique due to its high specificity and irreversible inhibition of lysine-specific demethylase 1. It has shown superior hematological safety profiles in animal models compared to other inhibitors, making it a promising candidate for therapeutic applications .

Propiedades

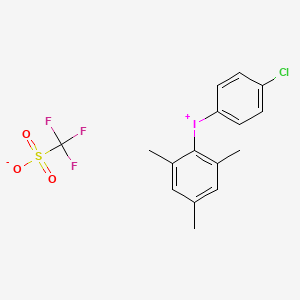

IUPAC Name |

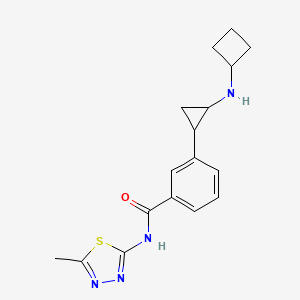

3-[2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRYNOVKRKLADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate](/img/structure/B12296307.png)

![(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione](/img/structure/B12296314.png)

![8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12296327.png)

![4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione](/img/structure/B12296348.png)

![1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B12296355.png)

![2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B12296359.png)

![imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-c]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-lambda6-sulfane](/img/structure/B12296368.png)

![2-[3-[5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid](/img/structure/B12296377.png)